molecular formula C9H19NO5S B12520173 3-Methyl-N-(3-sulfopropyl)-D-valine CAS No. 819864-26-1

3-Methyl-N-(3-sulfopropyl)-D-valine

Cat. No.: B12520173
CAS No.: 819864-26-1
M. Wt: 253.32 g/mol
InChI Key: AQVZYWLVFCWBGO-ZETCQYMHSA-N
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Description

3-Methyl-N-(3-sulfopropyl)-D-valine is a chemical compound with a unique structure that includes a methyl group, a sulfopropyl group, and a valine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(3-sulfopropyl)-D-valine typically involves the reaction of D-valine with 3-chloropropanesulfonic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of D-valine attacks the sulfonic acid derivative, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Purification steps such as crystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(3-sulfopropyl)-D-valine can undergo various chemical reactions, including:

    Oxidation: The sulfopropyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonic acid group.

    Substitution: The methyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfonated derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-N-(3-sulfopropyl)-D-valine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(3-sulfopropyl)-D-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfopropyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-N-(3-sulfopropyl)-L-valine: A stereoisomer with similar properties but different biological activity.

    N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline: Another compound with a sulfopropyl group, used in different applications.

Uniqueness

3-Methyl-N-(3-sulfopropyl)-D-valine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

819864-26-1

Molecular Formula

C9H19NO5S

Molecular Weight

253.32 g/mol

IUPAC Name

(2R)-3,3-dimethyl-2-(3-sulfopropylamino)butanoic acid

InChI

InChI=1S/C9H19NO5S/c1-9(2,3)7(8(11)12)10-5-4-6-16(13,14)15/h7,10H,4-6H2,1-3H3,(H,11,12)(H,13,14,15)/t7-/m0/s1

InChI Key

AQVZYWLVFCWBGO-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NCCCS(=O)(=O)O

Canonical SMILES

CC(C)(C)C(C(=O)O)NCCCS(=O)(=O)O

Origin of Product

United States

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